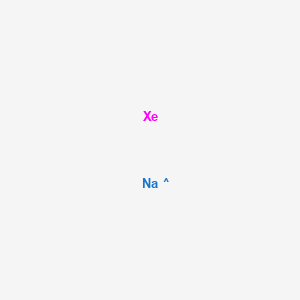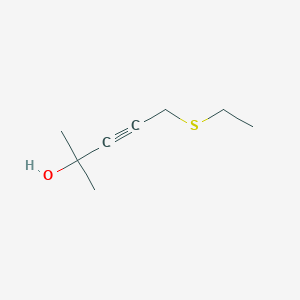
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL is an organic compound characterized by the presence of an ethylsulfanyl group attached to a pent-3-yn-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with ethylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and hydrolysis processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects and mechanisms of action.
作用機序
The mechanism of action of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
類似化合物との比較
Similar Compounds
5-(Methylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Propylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
5-(Butylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a butylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs. The ethylsulfanyl group may confer distinct steric and electronic properties, affecting the compound’s interactions with other molecules and its overall behavior in chemical and biological systems.
特性
CAS番号 |
13596-86-6 |
|---|---|
分子式 |
C8H14OS |
分子量 |
158.26 g/mol |
IUPAC名 |
5-ethylsulfanyl-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C8H14OS/c1-4-10-7-5-6-8(2,3)9/h9H,4,7H2,1-3H3 |
InChIキー |
OOFMPJSZJGUJAV-UHFFFAOYSA-N |
正規SMILES |
CCSCC#CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



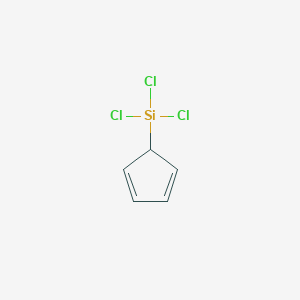

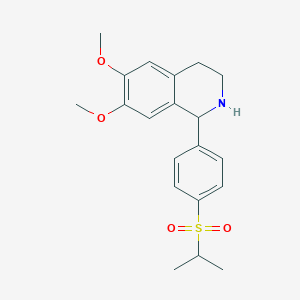
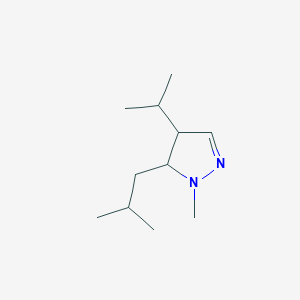

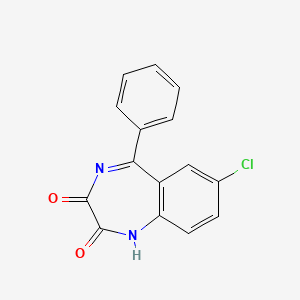
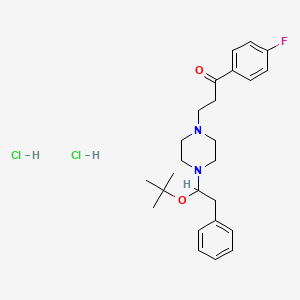
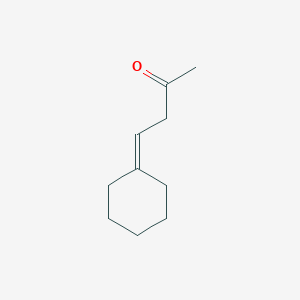
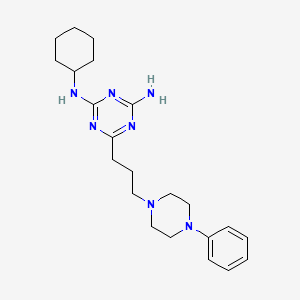
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

